molecular formula C12H10FNOS B2885084 5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide CAS No. 338793-87-6

5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide

Cat. No.: B2885084
CAS No.: 338793-87-6
M. Wt: 235.28
InChI Key: IMVQWYQQLABIKT-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of the 4-fluorophenyl and N-methyl groups in the structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes with optimization for yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide is unique due to its specific combination of a thiophene ring with a 4-fluorophenyl and N-methyl group. This structure imparts distinct electronic properties and reactivity, making it valuable in the synthesis of advanced materials and pharmaceuticals.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNOS/c1-14-12(15)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVQWYQQLABIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(S1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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